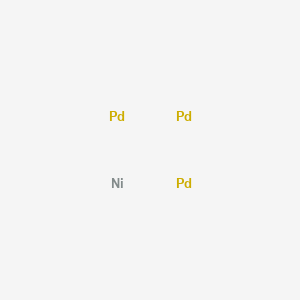

nickel;palladium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel-palladium alloy is a binary metallic compound composed of nickel and palladium. This alloy is known for its unique combination of properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it a valuable material in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel-palladium alloy can be synthesized through several methods, including:

Electrochemical Deposition: This method involves the reduction of nickel and palladium ions onto a conductive substrate using an electric current.

Sonochemical Preparation: Utilizes ultrasonic waves to induce the formation of the alloy from nickel and palladium precursors.

Supercritical Fluid Nucleation: Involves the use of supercritical fluids to nucleate and grow the alloy particles.

Wet Chemical Methods: These include sol-gel methods and reduction by alcohols or other reductants.

Industrial Production Methods: In industrial settings, nickel-palladium alloy is often produced through:

Impregnation Method Enhanced with Ultrasonic: This method involves impregnating activated carbon with nickel and palladium precursors, followed by ultrasonic treatment to enhance the formation of the alloy.

Ball-Milling: A mechanical process where nickel and palladium salts are dry-mixed using a ball-mill to produce highly dispersed alloy nanoparticles.

Análisis De Reacciones Químicas

Nickel-palladium alloy undergoes various chemical reactions, including:

Oxidation: The alloy can be oxidized under specific conditions, forming nickel and palladium oxides.

Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.

Substitution: The alloy can participate in substitution reactions, particularly in catalytic processes.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents like hydrazine.

Substitution: Various organic halides and alkynes in the presence of suitable catalysts.

Major Products:

Oxides: Nickel oxide and palladium oxide.

Reduced Metals: Pure nickel and palladium.

Substituted Products: Various organic compounds formed through catalytic processes.

Aplicaciones Científicas De Investigación

Nickel-palladium alloy has a wide range of scientific research applications, including:

Fuel Cells: Employed in fuel cells for its excellent catalytic properties and durability.

Hydrogen Storage: Utilized in hydrogen storage systems due to its ability to absorb and release hydrogen efficiently.

Sensors: Applied in the development of sensors for detecting gases like hydrogen and non-enzymatic glucose.

Biomedical Applications: Investigated for its antibacterial and anticancer properties, showing activity against bacteria like Staphylococcus aureus and Escherichia coli.

Mecanismo De Acción

The mechanism by which nickel-palladium alloy exerts its effects involves several molecular targets and pathways:

Catalytic Activity: The alloy’s catalytic activity is attributed to its ability to facilitate electron transfer and lower activation energy in chemical reactions.

Antibacterial Action: The alloy generates reactive oxygen species that damage bacterial cell membranes and DNA.

Comparación Con Compuestos Similares

Nickel-palladium alloy can be compared with other similar compounds, such as:

Nickel-Platinum Alloy: Known for its high catalytic activity but is more expensive due to the cost of platinum.

Palladium-Silver Alloy: Exhibits good catalytic properties but lacks the mechanical strength of nickel-palladium alloy.

Nickel-Copper Alloy: Offers good corrosion resistance but does not match the catalytic efficiency of nickel-palladium alloy.

Uniqueness: Nickel-palladium alloy stands out due to its balanced combination of catalytic activity, mechanical strength, and cost-effectiveness, making it a versatile material for various applications .

Propiedades

Número CAS |

106747-79-9 |

|---|---|

Fórmula molecular |

NiPd3 |

Peso molecular |

378 g/mol |

Nombre IUPAC |

nickel;palladium |

InChI |

InChI=1S/Ni.3Pd |

Clave InChI |

IGWIYXUTBNGZFJ-UHFFFAOYSA-N |

SMILES |

[Ni].[Pd].[Pd].[Pd] |

SMILES canónico |

[Ni].[Pd].[Pd].[Pd] |

| 106747-79-9 | |

Sinónimos |

Ni-Pd alloy nickel-palladium alloy |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)